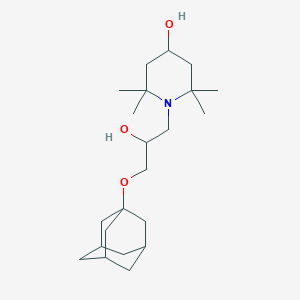

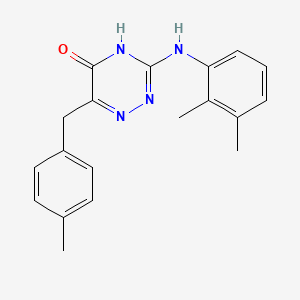

N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as THPPNI, is a compound that has been widely studied for its potential applications in scientific research. It is a member of the isonicotinamide family of compounds, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Crystal Engineering and Pharmaceutical Co-crystals

The novel carboxamide-pyridine N-oxide synthon, through N-H...O- hydrogen bonding and C-H...O interaction, assembles isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is utilized in synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its potential in crystal engineering and the development of pharmaceutical cocrystals (L. Reddy, N. Babu, A. Nangia, 2006).

Coordination Chemistry

Research on coordination polymers of N-(4-pyridyl)isonicotinamide revealed the synthesis of new compounds with distinct structural properties. These compounds exhibit rectangular, two-dimensional networks and fishbone-type, one-dimensional networks, emphasizing the role of isonicotinamide derivatives in coordination chemistry and the design of novel materials (M. Kondo, A. Asami, Ho‐Chol Chang, S. Kitagawa, 1999).

Charge Density Studies

Polymorphic isonicotinamide-oxalic acid molecular complexes have been characterized by X-ray charge density and neutron diffraction studies, highlighting strong O-H...N intermolecular hydrogen bonding. This research provides insights into the nature of short, strong hydrogen bonds (SSHBs) and their role in the manifestation of polymorphism in compounds (M. Schmidtmann, L. Farrugia, D. Middlemiss, M. Gutmann, G. McIntyre, Chick C. Wilson, 2009).

Metabolic and Toxicological Studies

While not directly related to the specific compound of interest, studies on isoniazid, a closely related compound, have focused on its metabolism, pharmacodynamic, and toxicological aspects. Such research underscores the importance of understanding the metabolic pathways and potential toxicological implications of isonicotinamide derivatives (P. Preziosi, 2007).

Synthesis and Biological Activity

Research on the synthesis of heterocyclics and their evaluation for insecticidal and antibacterial potential further illustrates the application of isonicotinamide derivatives in developing new bioactive compounds. This work demonstrates the potential of such compounds in addressing agricultural and healthcare challenges (P. P. Deohate, Kalpana A. Palaspagar, 2020).

Mécanisme D'action

Target of Action

The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) family . The IAPs are a group of proteins that play a crucial role in controlling programmed cell death (apoptosis). They are characterized by the presence of one to three copies of an approximately 70 amino acid motif termed the BIR (Baculovirus IAP Repeat) domain.

Mode of Action

This compound is designed to covalently target Lys, Tyr, or His residues in the BIR3 domain of the IAP family . The covalent binding of the compound to these residues leads to the inhibition of the IAPs, thereby promoting apoptosis in cells where the death process has been suppressed.

Pharmacokinetics

The compound has been found to be long-lived and orally bioavailable . This means that it can be taken by mouth and will remain active in the body for an extended period. This is beneficial as it allows for less frequent dosing and therefore improved patient compliance.

Propriétés

IUPAC Name |

2-(oxan-4-yloxy)-N-pyridin-3-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(19-13-2-1-6-17-11-13)12-3-7-18-15(10-12)22-14-4-8-21-9-5-14/h1-3,6-7,10-11,14H,4-5,8-9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPVGGXEGZMZAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2355781.png)

![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)

![Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2355790.png)

![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)

![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)

![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)

![2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2355798.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)